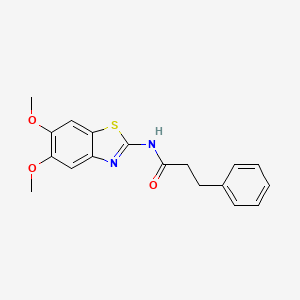

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzothiazole derivatives, including compounds similar to N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamide, typically involves multi-step reactions that combine benzothiazole moieties with various functional groups. For example, Ahmad et al. (2012) described the synthesis of novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides, demonstrating the complexity and diversity of synthetic routes in this chemical class (Ahmad et al., 2012).

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of a benzothiazole core, often modified with various substituents that influence the compound's physical and chemical properties. Structural elucidation techniques such as X-ray crystallography and NMR spectroscopy are commonly used to determine the precise arrangement of atoms within these molecules. For instance, Saeed et al. (2020) reported the X-ray structure characterization of antipyrine-like derivatives, providing insights into the molecular architecture and intermolecular interactions of these compounds (Saeed et al., 2020).

Wissenschaftliche Forschungsanwendungen

Synthesis and Transformations : The compound has been involved in studies examining the synthesis and ring transformations of 1,3-benzothiazines. For instance, a study by Szabo´ et al. (1988) discusses the oxidative ring contraction of 2-aryl-4H-1,3-benzothiazines, leading to the formation of 1,2-benzisothiazole derivatives, a process which represents a new synthesis method for these derivatives and is relevant to the structural class of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamide (Szabo´ et al., 1988).

Antimicrobial and Antioxidant Studies : Research by Abbas et al. (2014) indicates that benzothiazoles, such as the compound , show promising antimicrobial properties. Their study involved synthesizing derivatives and screening them for antimicrobial activity, highlighting the potential use of these compounds in developing new antimicrobial agents (Abbas et al., 2014). Additionally, Ahmad et al. (2012) explored the antioxidant properties of N-substituted benzyl/phenyl benzothiazine derivatives, finding that many compounds exhibited significant radical scavenging activity, suggesting potential applications in antioxidant therapies (Ahmad et al., 2012).

Photo-Physical Characteristics : A study by Padalkar et al. (2011) on the photo-physical properties of ESIPT-inspired benzothiazole derivatives highlights the potential use of these compounds in photophysical applications. This research may provide insights into the optical properties of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamide and similar compounds (Padalkar et al., 2011).

Inhibitory Activity : Research by Haffner et al. (2010) describes the synthesis and in vitro activity of benzothiazole analogs as Kv1.3 ion channel blockers, indicating potential applications in targeting specific ion channels for therapeutic purposes (Haffner et al., 2010).

Copper-Catalyzed Synthesis : The copper-catalyzed intramolecular cyclization process for synthesizing N-benzothiazol-2-yl-amides, as described by Wang et al. (2008), presents a novel method of synthesis that may be applicable to the compound , providing a new route for its preparation (Wang et al., 2008).

Eigenschaften

IUPAC Name |

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S/c1-22-14-10-13-16(11-15(14)23-2)24-18(19-13)20-17(21)9-8-12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGPLWHQOLDCVDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=C(S2)NC(=O)CCC3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

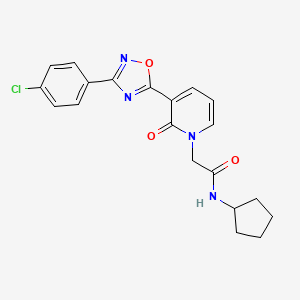

![(5-Methylpyrazin-2-yl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2495168.png)

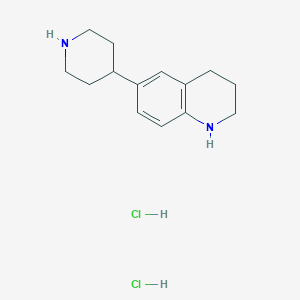

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2495171.png)

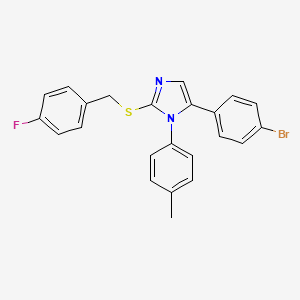

![tert-butyl N-[(3S,6S)-6-(hydroxymethyl)oxan-3-yl]carbamate](/img/structure/B2495173.png)

![4-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2495177.png)

![3-(4-chlorophenyl)-N-cycloheptyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2495186.png)

![N-(4-chloro-2-(trifluoromethyl)phenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2495188.png)

![1'-Ethyl-7-methoxy-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2495191.png)